molecular formula C14H16N2O3 B1221852 Phetharbital CAS No. 357-67-5

Phetharbital

Cat. No. B1221852
CAS RN: 357-67-5
M. Wt: 260.29 g/mol
InChI Key: ILORKHQGIMGDFN-UHFFFAOYSA-N
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Description

. It is primarily known for its anticonvulsant effects and relatively weak sedative action. Phetharbital is considered to have a low abuse potential, making it a safer option compared to other barbiturates .

Scientific Research Applications

Phetharbital has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying barbiturate derivatives.

    Biology: Employed in studies investigating the effects of barbiturates on biological systems.

    Medicine: Used in the management of epilepsy due to its anticonvulsant properties.

    Industry: Utilized in the synthesis of other pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phetharbital involves the reaction of diethyl malonate with urea and phenyl isocyanate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Phetharbital undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Phetharbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Phetharbital

This compound is unique due to its relatively weak sedative action and low abuse potential, making it a safer option for long-term use in managing epilepsy .

properties

CAS RN

357-67-5

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19)

InChI Key

ILORKHQGIMGDFN-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC

Other CAS RN

357-67-5

synonyms

5,5-diethyl-1-phenylbarbituric acid
phenetharbital
phetharbital

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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